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Compound Name: 4-(Aminomethyl)pyrimidin-2-amine

Cat. No.: B3168498 Get Quote

Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, reactivity, and potential applications of 4-(aminomethyl)pyrimidin-2-
amine (CAS No: 929973-95-5). This bifunctional heterocyclic compound, incorporating a key 2-

aminopyrimidine scaffold and a reactive aminomethyl group, is a valuable building block for

medicinal chemistry and drug discovery. This document is intended for researchers, scientists,

and drug development professionals, offering insights into its characterization, handling, and

utility in the synthesis of complex molecular architectures with therapeutic potential. While

experimental data for this specific molecule is limited, this guide synthesizes available

information and provides expert analysis based on structurally related compounds.

Introduction
The pyrimidine nucleus is a cornerstone in the architecture of biologically significant molecules,

from the nucleobases of our DNA and RNA to a multitude of approved therapeutic agents.[1][2]

The inherent biological relevance of this heterocycle has made it a privileged scaffold in

medicinal chemistry. Compounds featuring the pyrimidine core exhibit a wide spectrum of

pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral

properties.[3][4] The 2-aminopyrimidine moiety, in particular, is a well-established

pharmacophore known for its ability to form key hydrogen bond interactions with biological

targets, most notably protein kinases.[5]
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4-(Aminomethyl)pyrimidin-2-amine presents itself as a particularly interesting building block.

It combines the established biological relevance of the 2-aminopyrimidine core with a versatile

aminomethyl side chain. This primary amine serves as a convenient handle for synthetic

elaboration, allowing for its incorporation into larger molecules through amide bond formation,

reductive amination, or other nucleophilic reactions. This dual functionality makes it an

attractive starting material for the generation of compound libraries in the pursuit of novel

therapeutics.

This guide aims to provide a detailed technical resource on 4-(aminomethyl)pyrimidin-2-
amine, covering its fundamental properties, synthetic routes, reactivity profile, and potential

applications, with a strong emphasis on its role in drug discovery.

Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a compound is

fundamental for its application in research and development. While some experimental data for

4-(aminomethyl)pyrimidin-2-amine is not readily available in the public domain, the following

table summarizes its key identifiers and known or predicted properties.
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Property Value Source

IUPAC Name
(2-aminopyrimidin-4-

yl)methanamine
N/A

CAS Number 929973-95-5 [6]

Molecular Formula C₅H₈N₄ [6]

Molecular Weight 124.14 g/mol [6]

Appearance
Off-white to pale yellow solid

(predicted)
N/A

Melting Point Not available N/A

Boiling Point
Predicted: 224.3 ± 15.0 °C at

760 mmHg
[7]

Density Predicted: 1.138 ± 0.06 g/cm³ [7]

pKa Predicted: 7.46 ± 0.29 N/A

Solubility Soluble in water (predicted) [7]

Spectroscopic Characterization (Predicted)
Due to a lack of publicly available experimental spectra for 4-(aminomethyl)pyrimidin-2-
amine, this section provides predicted spectroscopic data based on the analysis of structurally

similar compounds, such as 4-(aminomethyl)pyridine and other substituted 2-aminopyrimidines.

[2][8][9] These predictions serve as a guide for researchers in characterizing this molecule.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons,

the aminomethyl protons, and the protons of the two amino groups.
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

Pyrimidine H-6 ~8.2 Doublet 1H Coupled to H-5.

Pyrimidine H-5 ~6.8 Doublet 1H Coupled to H-6.

-CH₂- ~3.9 Singlet 2H

Methylene

protons adjacent

to the pyrimidine

ring.

-CH₂-NH₂ Broad singlet 2H

Protons of the

primary

aminomethyl

group.

Ring -NH₂ Broad singlet 2H

Protons of the

primary amino

group on the

pyrimidine ring.

Note: The chemical shifts of the NH₂ protons are highly dependent on the solvent and

concentration and may exchange with D₂O.[10]

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

Pyrimidine C-2 ~163
Carbon bearing the amino

group.

Pyrimidine C-4 ~160
Carbon bearing the

aminomethyl group.

Pyrimidine C-6 ~158

Pyrimidine C-5 ~115

-CH₂- ~45 Methylene carbon.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the amino groups and the

aromatic pyrimidine ring.

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Notes

N-H Stretch (primary

amines)
3400-3250 Medium-Strong

Two bands are

expected for the

symmetric and

asymmetric stretches

of the two NH₂

groups.[4]

C-H Stretch (aromatic) 3100-3000 Medium

N-H Bend (primary

amines)
1650-1580 Medium-Strong

Scissoring vibration of

the NH₂ groups.[4]

C=N and C=C Stretch

(aromatic ring)
1600-1450 Medium-Strong

Vibrations of the

pyrimidine ring.

C-N Stretch 1350-1250 Medium-Strong
Stretching of the C-N

bonds.[4]
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Mass Spectrometry (Predicted)
Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak and

characteristic fragmentation patterns.

m/z Interpretation

124 Molecular ion [M]⁺

108 Loss of NH₂ radical

95 Loss of CH₂NH radical

79 Fragmentation of the pyrimidine ring

Synthesis and Purification
While a specific, published protocol for the synthesis of 4-(aminomethyl)pyrimidin-2-amine is

not readily available, a plausible and efficient synthetic route can be designed based on well-

established pyrimidine chemistry. A common approach involves the construction of the

pyrimidine ring from acyclic precursors.

Proposed Synthetic Pathway
A logical synthetic approach would involve the cyclocondensation of a suitable 1,3-

dielectrophile with guanidine. A key intermediate would be a protected form of 4-aminomethyl-

1,3-dicarbonyl compound or its synthetic equivalent. A more direct route could start from a pre-

formed pyrimidine with a suitable functional group at the 4-position that can be converted to an

aminomethyl group.

A practical synthesis could start from 2-amino-4-chloro-pyrimidine, which is commercially

available. The chloro substituent can be displaced by a cyanide group, followed by reduction of

the nitrile to the desired aminomethyl group.

Diagram: Proposed Synthesis of 4-(Aminomethyl)pyrimidin-2-amine
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Step 1: Nucleophilic Substitution

Step 2: Reduction

2-amino-4-chloropyrimidine

2-amino-4-cyanopyrimidine

NaCN, DMSO

2-amino-4-cyanopyrimidine

4-(aminomethyl)pyrimidin-2-amine

H₂, Raney Ni or LiAlH₄

Click to download full resolution via product page

Caption: A plausible two-step synthesis of 4-(aminomethyl)pyrimidin-2-amine.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-amino-4-cyanopyrimidine

To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO), add

sodium cyanide (1.2 eq).

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
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Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield

2-amino-4-cyanopyrimidine.

Step 2: Synthesis of 4-(aminomethyl)pyrimidin-2-amine

In a high-pressure vessel, suspend 2-amino-4-cyanopyrimidine (1.0 eq) in methanol

saturated with ammonia.

Add a catalytic amount of Raney Nickel.

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 50-70 °C with

vigorous stirring.

Monitor the reaction by TLC until the starting material is consumed.

After cooling and venting the hydrogen, filter the reaction mixture through a pad of celite to

remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel or by recrystallization to

afford 4-(aminomethyl)pyrimidin-2-amine.

Reactivity and Synthetic Applications
The chemical reactivity of 4-(aminomethyl)pyrimidin-2-amine is dictated by the two primary

amino groups and the electron-deficient nature of the pyrimidine ring.

N-Acylation: The aminomethyl group is generally more nucleophilic than the 2-amino group

due to the electron-withdrawing nature of the pyrimidine ring. Selective acylation of the side-

chain amine can be achieved under controlled conditions.

Reductive Amination: The aminomethyl group can participate in reductive amination

reactions with aldehydes and ketones to form secondary and tertiary amines.

N-Alkylation: Both amino groups can undergo alkylation, although the side-chain amine is

expected to be more reactive.
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Reactions of the 2-Amino Group: The 2-amino group can undergo reactions typical of

heterocyclic amines, such as diazotization followed by substitution (Sandmeyer-type

reactions), although these may require harsh conditions. It can also be a key partner in

cross-coupling reactions.

The bifunctional nature of this molecule makes it a valuable scaffold for building more complex

structures. For instance, it can be used to synthesize libraries of compounds for high-

throughput screening in drug discovery programs.

Diagram: Reactivity of 4-(Aminomethyl)pyrimidin-2-amine

4-(Aminomethyl)pyrimidin-2-amine

N-Acylation

RCOCl, base

Reductive Amination

RCHO, NaBH(OAc)₃

N-Alkylation

R-X, base

Click to download full resolution via product page

Caption: Key reactions of 4-(aminomethyl)pyrimidin-2-amine.

Potential Applications in Drug Discovery
The 2-aminopyrimidine scaffold is a prominent feature in a number of kinase inhibitors.[5]

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation

is implicated in many diseases, including cancer. The 2-amino group of the pyrimidine ring

often forms a key hydrogen-bonding interaction with the hinge region of the kinase active site,

which is essential for potent inhibition.

Given this precedent, 4-(aminomethyl)pyrimidin-2-amine is an excellent starting point for the

design and synthesis of novel kinase inhibitors. The aminomethyl group can be functionalized

to introduce various substituents that can interact with other regions of the kinase active site,

potentially leading to improved potency and selectivity. For example, it could be used as a

linker to attach fragments that bind to the solvent-exposed region or other pockets within the

enzyme.
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Beyond kinase inhibition, pyrimidine derivatives have shown promise as antagonists for G-

protein coupled receptors (GPCRs) and as antimicrobial agents. The structural versatility of 4-
(aminomethyl)pyrimidin-2-amine makes it a valuable tool for exploring these and other

therapeutic areas.

Safety and Handling
Based on available safety data for structurally similar compounds, 4-(aminomethyl)pyrimidin-
2-amine should be handled with care. It is predicted to be an irritant to the skin, eyes, and

respiratory system.[5]

Precautionary Measures:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes.

In case of contact, wash the affected area immediately with plenty of water.

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the

supplier.

Conclusion
4-(Aminomethyl)pyrimidin-2-amine is a valuable and versatile building block for synthetic

and medicinal chemistry. Its combination of a biologically relevant 2-aminopyrimidine core and

a synthetically tractable aminomethyl group makes it an attractive starting material for the

development of novel therapeutic agents, particularly in the area of kinase inhibition. While

there is a need for more comprehensive experimental characterization of this compound, this

technical guide provides a solid foundation for its use in research and drug discovery

endeavors. The synthetic strategies, predicted spectroscopic data, and discussion of its
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reactivity and potential applications will be a useful resource for scientists working at the

forefront of chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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